REACTION_CXSMILES
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[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[OH:11].S(=O)(=O)(O)O.[CH3:17]O>>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([O:7][CH3:17])=[O:6])[C:3]=1[OH:11]
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Name
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|
Quantity
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200 g
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Type
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reactant
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Smiles
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CC1=C(C(C(=O)O)=CC=C1)O
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Name
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|
Quantity
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65.7 g
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
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|
Quantity
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600 mL
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Type
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reactant
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The mixture is treated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 5 days
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Duration
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5 d
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Type
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CONCENTRATION
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Details
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The reaction mixture is concentrated
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Type
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ADDITION
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Details
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methyl4-butyl ether (500 mL) and water (250 mL) are added
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Type
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CUSTOM
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Details
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The ether layer is separated
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Type
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WASH
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Details
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washed with bicarbonate solution
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Type
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CUSTOM
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Details
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evaporated to dryness
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Name
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|
Type
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product
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Smiles
|
CC1=C(C(C(=O)OC)=CC=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |